molecular formula C6H2Cl2N2O B12110040 2,1,3-Benzoxadiazole, 4,6-dichloro- CAS No. 7116-18-9

2,1,3-Benzoxadiazole, 4,6-dichloro-

Cat. No.: B12110040
CAS No.: 7116-18-9
M. Wt: 189.00 g/mol
InChI Key: UGOWYBDTEJWFIB-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole, 4,6-dichloro- is a heterocyclic aromatic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole, 4,6-dichloro- typically involves the reaction of 4,6-dichloro-2-aminophenol with nitrous acid, leading to the formation of the benzoxadiazole ring. This reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of 2,1,3-Benzoxadiazole, 4,6-dichloro- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole, 4,6-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can have different functional groups attached to the benzoxadiazole ring .

Comparison with Similar Compounds

2,1,3-Benzoxadiazole, 4,6-dichloro- can be compared with other similar compounds, such as:

The uniqueness of 2,1,3-Benzoxadiazole, 4,6-dichloro- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

4,6-dichloro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOWYBDTEJWFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NON=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476187
Record name 2,1,3-Benzoxadiazole, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-18-9
Record name 2,1,3-Benzoxadiazole, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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